The compound 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanylmethyl]}-4-{[(2-furylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic molecule that belongs to the class of pyrazoles. Its intricate structure incorporates multiple functional groups, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. This compound's potential applications and reactivity are linked to its unique molecular architecture.
This compound can be synthesized through various methods that involve the reaction of specific precursors, including benzothiazole derivatives and pyrazolone frameworks. The synthesis often requires careful control of reaction conditions to ensure the desired product is obtained with high purity.
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
The synthesis often requires:
C1=CC=C(C=C1)SCC(=N)C(=O)N=C(C2=CC=CO2)C3=NC(=S)C=C3The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways over others.
The mechanism of action for this compound, particularly in medicinal chemistry contexts, may involve:
Research into similar compounds suggests potential interactions with cellular signaling pathways, possibly affecting processes like inflammation or cell proliferation.
The compound has potential applications in:
This detailed analysis underscores the significance of 2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanylmethyl]}-4-{[(2-furylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one in both academic research and practical applications within various scientific fields.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: